
Sulfuric acid;undecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid;undecan-1-ol is a compound formed by the esterification of sulfuric acid and undecan-1-olIt is a colorless, water-insoluble liquid with a mild odor and is commonly used in the production of flavors, fragrances, and as a solvent . Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes, including fertilizer production, oil refining, and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid;undecan-1-ol involves the esterification reaction between sulfuric acid and undecan-1-ol. This reaction typically requires a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
[ \text{C₁₁H₂₄OH} + \text{H₂SO₄} \rightarrow \text{C₁₁H₂₄OSO₃H} + \text{H₂O} ]
In this reaction, undecan-1-ol reacts with sulfuric acid to form the ester, this compound, and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous addition of undecan-1-ol and sulfuric acid in a reactor, where the reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps to isolate the desired ester product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfuric acid;undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the alcohol and sulfuric acid.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Sodium or potassium dichromate in the presence of dilute sulfuric acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Undecan-1-ol and sulfuric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfuric acid;undecan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of sulfuric acid;undecan-1-ol involves the interaction of the ester with various molecular targets and pathways. The ester can undergo hydrolysis to release undecan-1-ol and sulfuric acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Sulfuric acid;undecan-1-ol can be compared with other similar compounds, such as:
Sulfuric acid;decan-1-ol: Similar ester formed with decan-1-ol instead of undecan-1-ol.
Sulfuric acid;dodecan-1-ol: Similar ester formed with dodecan-1-ol instead of undecan-1-ol.
Sulfuric acid;octan-1-ol: Similar ester formed with octan-1-ol instead of undecan-1-ol.
These compounds share similar chemical properties and reactivity but differ in their chain length and specific applications. This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties .
Propriétés
Numéro CAS |
66186-17-2 |
|---|---|
Formule moléculaire |
C22H50O6S |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
sulfuric acid;undecan-1-ol |
InChI |
InChI=1S/2C11H24O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h2*12H,2-11H2,1H3;(H2,1,2,3,4) |
Clé InChI |
SPSIDWRCWYDBOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCO.CCCCCCCCCCCO.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


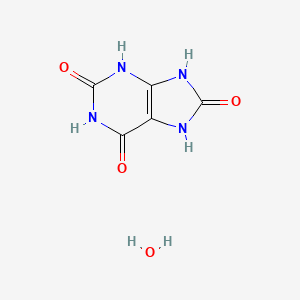

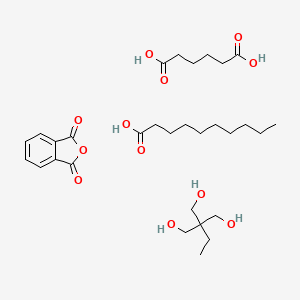


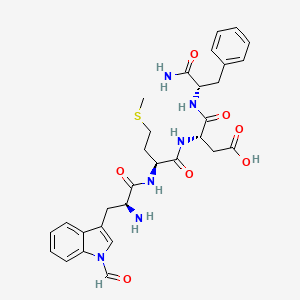
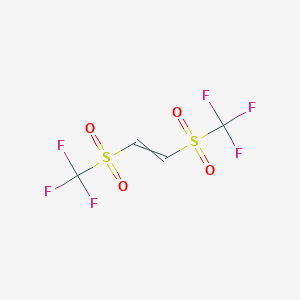
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
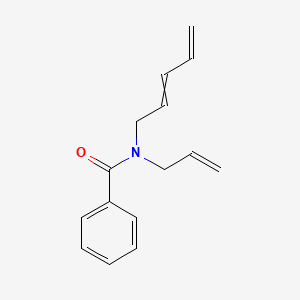
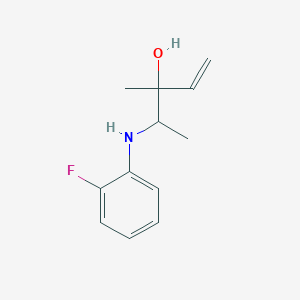

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

oxophosphanium](/img/structure/B14480820.png)
